2,3,4,6-Tetra-O-methyl-alpha-D-glucose
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Overview
Description
2,3,4,6-Tetra-O-methyl-alpha-D-glucose is a derivative of glucose where four hydroxyl groups are replaced by methoxy groups. This compound is known for its stability and resistance to oxidation, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-methyl-alpha-D-glucose typically involves the methylation of glucose. One common method is the acid-catalyzed methylation using methanol, which results in the formation of methyl glucosides. The remaining hydroxyl groups are then methylated in a basic solution using reagents like dimethyl sulfate or methyl iodide in the presence of silver oxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-methyl-alpha-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation due to the presence of methoxy groups.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like sodium periodate and lead tetraacetate are used to study the oxidation of similar compounds.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like methyl iodide and dimethyl sulfate are used for methylation, while other reagents can be used for different substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2,3,4,6-Tetra-O-methyl-alpha-D-glucose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-methyl-alpha-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The methoxy groups provide stability and resistance to enzymatic degradation, allowing the compound to exert its effects over a longer duration. The molecular targets and pathways involved include carbohydrate metabolism enzymes and glucose transporters .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another derivative of glucose with benzyl groups instead of methoxy groups.
2,3,4,6-Tetraacetyl-D-glucose: A derivative with acetyl groups.
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: An acetylated sugar with applications in organic synthesis
Uniqueness
2,3,4,6-Tetra-O-methyl-alpha-D-glucose is unique due to its stability and resistance to oxidation, which is not commonly found in other glucose derivatives. This makes it particularly valuable in applications requiring long-term stability and resistance to degradation .
Properties
CAS No. |
6163-35-5 |
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Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10+/m1/s1 |
InChI Key |
AQWPITGEZPPXTJ-SPFKKGSWSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC)OC)OC |
Canonical SMILES |
COCC1C(C(C(C(O1)O)OC)OC)OC |
Origin of Product |
United States |
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